Acid yellow 121

Description

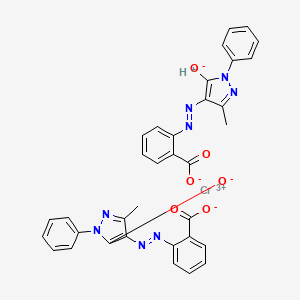

Structure

3D Structure of Parent

Properties

IUPAC Name |

chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZTWVYOORNGFM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25CrN8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897452 | |

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5601-29-6 | |

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Acid Yellow 121

Derivatization Strategies and Novel Analog Synthesis

Exploration of Functional Group Modifications

While the core structure of Acid Yellow 121 is based on the chromium-azo complex derived from 2-aminobenzoic acid and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, modifications to the functional groups on the constituent molecules can lead to related dyes with altered properties.

The presence of functional groups such as the carboxylic acid group on the 2-aminobenzoic acid and the hydroxyl and azo groups on the coupled intermediate are key to the dye's properties and its ability to form a complex with chromium. ontosight.ai The sulfonic acid groups, often present in acid dyes to enhance water solubility, are also significant functional groups in related structures. ontosight.ai

Research into functional group modifications in azo dyes, in general, explores altering substituents on the aromatic rings to influence color, solubility, and fastness properties. For instance, introducing different substituents can affect the electronic distribution within the molecule, thereby shifting the absorption spectrum and altering the observed color. Modifications can also target improving the binding affinity to specific fibers or enhancing stability under various conditions.

Studies on modified biochar for dye adsorption, for example, highlight the importance of functional groups like -OH and -COOH on the adsorbent surface for effective dye removal, indicating the role these groups play in interactions with dye molecules. deswater.com Similarly, amine-functionalized materials have been explored to enhance the adsorption capacity for anionic dyes like Acid Yellow 11 (a related azo dye). deswater.com While these studies focus on adsorption rather than dye synthesis, they underscore the impact of functional group chemistry on interactions involving azo dyes.

Synthesis of Related Chromium-Azo Complexes

The synthesis of this compound is a specific example within the broader field of synthesizing chromium-azo complexes. Related complexes can be synthesized by varying the starting aromatic amine and the coupling component, as well as the metal ion used for complexation.

The general method for creating such complexes involves diazotizing a substituted aromatic amine and coupling it with a compound containing a reactive methylene (B1212753) group or a hydroxyl group adjacent to an activated position, followed by metallization. google.comscholarsresearchlibrary.com

For chromium-azo complexes, chromium(III) salts are commonly used for the metallization step. The conditions for complexation, such as temperature, pH, and reaction time, can be adjusted to favor the formation of specific complex structures, such as 1:1 or 1:2 metal-ligand complexes. worlddyevariety.comgoogle.com

Studies on the synthesis of chromium(III) complexes of azo dye ligands demonstrate the general applicability of this approach. osf.io These studies often involve coupling diazotized aromatic amines with various coupling agents, such as pyrazolones or phenol (B47542) derivatives, followed by reaction with a chromium source. osf.io The resulting complexes are then characterized to confirm their structure and properties. osf.io

Research findings on related chromium-azo complexes often include spectroscopic characterization data (e.g., UV-Vis, FTIR, NMR) and evaluation of their application properties, such as lightfastness and wash fastness. osf.io These studies contribute to the understanding of how structural variations in the azo ligand and the nature of the metal ion influence the performance of the resulting metal complex dye.

Advanced Spectroscopic and Analytical Characterization of Acid Yellow 121

Comprehensive Structural Elucidation Techniques

Detailed structural information about Acid Yellow 121 can be obtained through several key techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. nih.gov Analysis of the IR spectrum can reveal characteristic absorption bands corresponding to specific chemical bonds within the molecule. For this compound, FTIR analysis can confirm the presence of the azo chromophore (N=N) and other functional groups. Peaks at approximately 1600 cm⁻¹ and 1500 cm⁻¹ have been observed, which are indicative of C=N and N=N stretching vibrations, respectively. FTIR can also identify aromatic C=C bonds and Cr-N bonds, which are part of the chromium complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure and the arrangement of atoms within this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can elucidate the connectivity of atoms and confirm the proposed structure of the dye. While specific NMR data for this compound were not extensively detailed in the search results, NMR is a standard technique for confirming the structure of organic molecules, including complex dyes. researchgate.netrsc.orgnih.govresearchgate.net Computational chemistry methods, such as density functional theory (DFT), can predict NMR chemical shifts, which can then be compared to experimental data to aid in structural confirmation.

X-Ray Diffraction (XRD) for Solid-State Structure and Crystallinity Assessment

X-Ray Diffraction (XRD) is employed to analyze the solid-state structure and crystallinity of this compound. XRD patterns provide information about the arrangement of molecules in the crystal lattice and the degree of order within the solid sample. This technique is essential for assessing the purity and physical form of the dye. While specific diffraction patterns for this compound were not provided, XRD is generally used to determine if the material is crystalline or amorphous and to identify specific crystal phases. researchgate.netnih.govresearchgate.net Changes in XRD patterns can also indicate modifications to the crystalline structure, for example, after processes like adsorption. researchgate.net

Elemental Analysis for Stoichiometric Ratios

Elemental analysis is a quantitative technique used to determine the mass percentage of each element present in this compound, such as carbon, hydrogen, nitrogen, oxygen, and chromium. This analysis helps to confirm the empirical formula and verify the stoichiometric ratios of the elements in the compound. For this compound, elemental analysis is particularly important for confirming the presence and proportion of chromium within the complex structure. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used to quantify the chromium content, which has been reported to be in the range of 12.5–13.5% w/w.

Quantitative and Qualitative Analytical Methodologies

Analytical techniques are crucial for both identifying and quantifying this compound in various samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Concentration Determination

UV-Vis spectroscopy is widely used to characterize the chromophore of this compound and to determine its concentration in solution. alfa-chemistry.comdyestuffintermediates.com The UV-Vis spectrum shows the absorbance of the dye as a function of wavelength. researchgate.netresearchgate.net this compound, being an azo dye, exhibits characteristic absorption bands in the visible region of the spectrum due to the presence of the azo group and the extended pi system. ontosight.ai The maximum absorbance wavelength (λmax) for this compound in the UV-Vis spectrum is typically in the range of 420–460 nm, which confirms the presence of the azo-chromophore. UV-Vis spectroscopy can be used for quantitative analysis by applying the Beer-Lambert Law, where the absorbance is directly proportional to the concentration of the dye in a solution. This allows for the determination of dye concentration in various applications, such as monitoring dye removal efficiency in wastewater treatment or analyzing dye baths in textile processing. researchgate.netaku.edu.trscienceasia.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 135993861 |

| Chromium | 23976 |

| Hydrogen | 783 |

| o-(5-Hydroxy-3-methyl-1-phenyl-4-pyrazolylazo)benzoic acid | 162386 |

Data Tables

Based on the search results, a data table summarizing some spectroscopic findings can be presented:

| Technique | Observation/Finding | Relevant Functional Group/Structure | Source |

| FTIR | Peaks at 1600 cm⁻¹, 1500 cm⁻¹ | C=N, N=N | |

| FTIR | Aromatic C=C, Cr-N bonds | Aromatic rings, Chromium complex | |

| UV-Vis | λmax at 420–460 nm | Azo-chromophore | |

| Elemental Analysis | Chromium content (12.5–13.5% w/w) | Chromium complex | |

| XRD | Used for crystallinity assessment | Solid-state structure | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Degradation Product Identification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for assessing the purity of this compound and identifying its degradation products. HPLC separates components based on their interaction with a stationary phase and a mobile phase, while LC-MS/MS provides molecular weight and structural information of the separated components.

While specific detailed research findings on the HPLC and LC-MS/MS analysis of this compound for purity and degradation products were not extensively detailed in the search results, these techniques are widely applied to the analysis of azo dyes for these purposes. HPLC methods, often coupled with UV-Vis or diode array detection (DAD), are commonly used for the quantitative analysis and purity determination of dyes fda.gov, mdpi.com, fda.gov. LC-MS/MS is particularly valuable for identifying degradation products and metabolites due to its ability to provide structural information , researchgate.net, mdpi.com, epa.gov, chromatographyonline.com.

For azo dyes, LC-MS/MS can identify metabolites, such as nitroaromatics, which may form during degradation processes like biodegradation. Studies on other acid yellow dyes, such as Acid Yellow 11 and Acid Yellow 23, demonstrate the utility of LC-MS/MS in identifying degradation intermediates formed under various conditions, such as ozonation or photocatalysis. researchgate.netirjet.net

Purity assessment using HPLC typically involves determining the percentage of the main dye component relative to impurities. europa.eu The relative peak area method in HPLC is one approach for chromatographic purity determination. europa.eu However, it is noted that there can be confusion between the absolute content of a dye and its chromatographic purity determined by this method. europa.eu

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element and Heavy Metal Content Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a sensitive analytical technique used to determine the elemental composition of a sample, particularly for trace elements and heavy metals. For this compound, ICP-MS is crucial for analyzing the content of heavy metals, which can be present as impurities from the manufacturing process, especially considering it is a chromium complex.

ICP-MS is used to analyze heavy metals such as lead (Pb) and arsenic (As) in this compound, following standardized methods like GB/T 30799 and GB/T 30797. These analyses are performed to ensure compliance with safety thresholds for applications in various industries, including cosmetics and dyes. Typical limits for heavy metals analyzed by ICP-MS in such contexts include Pb at ≤20 mg/kg and As at ≤3 mg/kg.

ICP-MS is a standard method for multi-element analysis in various matrices, including food dyes and environmental samples, allowing for the quantitative determination of a wide range of elements. researchgate.net, mdpi.com, epa.gov, nih.gov The technique involves nebulizing the sample, introducing it into an inductively coupled plasma to generate ions, and then separating and detecting these ions based on their mass-to-charge ratio using a mass spectrometer. epa.gov

Electrochemical and Conductometric Methods for Solution Behavior and Micellar Interactions

Electrochemical and conductometric methods are valuable for investigating the solution behavior of this compound, including its interactions with surfactants and its behavior in micellar systems. These techniques can provide insights into the critical micelle concentration (CMC) of surfactants in the presence of the dye, the thermodynamics of micellization, and the nature of dye-surfactant interactions.

Conductometry, which measures the electrical conductivity of a solution, is a cost-effective and reliable method for assessing micellization characteristics. pcbiochemres.com Changes in conductivity as surfactant concentration increases can indicate the point at which micelles begin to form (CMC). Studies using conductometry have investigated the interaction between anionic dyes, such as Acid Yellow 23 (a related acid yellow dye), and cationic surfactants like cetyltrimethylammonium bromide (CTAB). researchgate.net, pcbiochemres.com These studies have shown that the presence of the dye can influence the CMC of the surfactant. researchgate.net Conductometric measurements at different temperatures can also be used to calculate thermodynamic parameters of micellization, such as enthalpy, entropy, and Gibbs free energy. pcbiochemres.com, researchgate.net

Electrochemical methods, such as cyclic voltammetry, can provide information on the redox behavior of this compound. Many synthetic dyes, including azo dyes, are electroactive and undergo redox reactions at electrode surfaces. mdpi.com Studies on other acid yellow dyes, like Acid Yellow 23 and Metanil Yellow, have explored their electrochemical oxidation and reduction properties. jmaterenvironsci.com, rsc.org These studies can reveal details about the reaction mechanisms, pH dependence, and the formation of intermediate structures. jmaterenvironsci.com, mdpi.com For instance, the reduction of the azo group in some dyes is an irreversible process involving electron transfer. rsc.org

The interaction between dyes and surfactants in micellar media can also be studied using techniques like UV-Visible spectroscopy and conductometry in combination. pcbiochemres.com, pcbiochemres.com, tandfonline.com These studies can quantify parameters such as binding constants and partition coefficients, providing information on how the dye is incorporated into micelles. pcbiochemres.com The observed changes in the absorption spectra of dyes in the presence of surfactants can indicate encapsulation within micelles. pcbiochemres.com, pcbiochemres.com

Thin Layer Chromatography (TLC) for Purity and Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique widely used for assessing the purity of compounds and monitoring the progress of chemical reactions. libretexts.org It involves separating components of a mixture on a thin layer of stationary phase coated on an inert backing, using a mobile phase.

For this compound, TLC can be employed to check its purity by observing the presence of multiple spots, where a single spot indicates a pure compound under the given chromatographic conditions. libretexts.org TLC is also a convenient method for monitoring chemical reactions involved in the synthesis or degradation of this compound. By taking samples at different time points and analyzing them by TLC, the disappearance of reactants and the appearance of products can be tracked. libretexts.org

The synthesis of this compound involves steps like diazotization and coupling, followed by chromium complexation. TLC can be used to monitor the progress of these reactions, for example, the coupling reaction can be monitored via TLC. The technique's simplicity and speed make it suitable for quick checks during synthesis or degradation studies. libretexts.org

Environmental Fate, Degradation Pathways, and Remediation Technologies for Acid Yellow 121

Environmental Persistence and Distribution Studies

Azo acid dyes, including Acid Yellow 121, are not expected to occur naturally in the environment canada.ca. Due to their high water solubility and affinity for oppositely charged organic particles, these dyes are anticipated to be found in water, sediment, and soil compartments canada.ca. Their very low expected vapour pressures and low Henry's Law constants suggest they are unlikely to persist in the air if released canada.ca.

Available data on the abiotic and biotic degradation of azo acid dyes indicate a likelihood of persistence in water, sediment, and soil environments canada.ca. In anaerobic or reducing conditions, such as those found in the anoxic layers of sediments, there is a potential for these substances to degrade into aromatic amines through the cleavage of the azo bond canada.ca. Empirical biodegradation data specifically for azo acid dyes are limited canada.ca. However, studies on related azo acid dyes, such as Acid Yellow 3, have shown minimal biodegradation under aerobic conditions, suggesting that AY 121 may also exhibit low biodegradability in such environments europa.eu.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques that utilize the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants in water and wastewater mdpi.com. These processes are considered effective, and environmentally friendly methods for breaking down complex chemical compounds like dyes .

Ozonation and Ultraviolet (UV)-Assisted Ozonation

Ozonation involves the use of ozone (O₃) to oxidize organic compounds. Ozone can react directly with double bonds in the chromophore group of dyes and with aromatic rings aku.edu.tr. UV-assisted ozonation combines ozone with UV irradiation, which can enhance the generation of hydroxyl radicals and potentially increase the degradation rate unesp.brjwent.net.

Studies on the ozonation and UV-assisted ozonation of dye mixtures, including Acid Yellow 11 (a related azo acid dye), have shown that ozonation alone can be effective for decolorization aku.edu.trresearchgate.netresearchgate.net. UV-assisted ozonation has been observed to be slightly less efficient than ozonation alone in some cases regarding chemical oxygen demand (COD) and color removal, although it can potentially reduce the reaction time required for decolorization jwent.netresearchgate.net. The effectiveness of ozonation and UV/ozonation can be influenced by parameters such as initial dye concentration and pH, with higher decolorization rates often observed under alkaline conditions due to increased hydroxyl radical formation jwent.netresearchgate.netjwent.net.

Fenton and Fenton-like Processes

Fenton processes involve the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals mdpi.comresearchgate.net. Fenton-like processes typically use ferric ions (Fe³⁺) or other transition metals in conjunction with H₂O₂ mdpi.comajol.info. These processes are widely used for the degradation of dyes and other organic pollutants due to their effectiveness and the non-toxic nature of the reagents involved ajol.info.

The Fenton process can degrade complex structured dyes into smaller organic molecules or facilitate complete mineralization to CO₂ and H₂O ajol.info. The efficiency of Fenton and Fenton-like processes is significantly influenced by pH, with optimal degradation often observed around pH 3.0 due to the high production of hydroxyl radicals by Fe³⁺ at this pH ajol.inforesearchgate.net. Studies on the Fenton-like degradation of Acid Yellow 17 (AY 17), another azo acid dye, have shown high degradation percentages under optimized conditions of H₂O₂, Fe³⁺, and dye concentrations ajol.info.

Photocatalytic and Photoelectrocatalytic Degradation Mechanisms

Photocatalytic degradation utilizes semiconductor photocatalysts, often metal oxides like TiO₂ or ZnO, which, when irradiated with UV or visible light, generate electron-hole pairs acs.org. These charge carriers can then react with water and oxygen to produce reactive species like hydroxyl radicals, which degrade adsorbed organic pollutants acs.org. Photoelectrocatalysis combines photocatalysis with an applied electric potential, which can enhance the separation of electron-hole pairs and improve degradation efficiency unesp.brresearchgate.net.

The mechanism of photocatalytic degradation involves the adsorption of the dye onto the catalyst surface, followed by the generation of reactive species upon irradiation acs.org. These species attack the dye molecules, leading to their degradation into smaller byproducts acs.org. Studies on the photoelectrocatalytic degradation of Acid Yellow 17 using materials like Sn₃O₄/TiO₂/Ti have demonstrated high color and total organic carbon removal efficiencies under visible light irradiation and low bias potentials researchgate.net.

Sonochemical and Electrochemical Degradation Approaches

Sonochemical degradation uses ultrasound waves to generate cavitation bubbles in the water. The collapse of these bubbles creates localized hotspots with high temperatures and pressures, leading to the formation of reactive species, including hydroxyl radicals, that can degrade pollutants mdpi.comresearchgate.net. Electrochemical degradation involves the use of electrodes to directly oxidize or reduce pollutants or to generate oxidizing species in situ mdpi.comuclm.esnih.gov.

Electrochemical advanced oxidation processes can involve the generation of strong oxidants on the electrode surface or in the bulk solution mdpi.comuclm.es. Studies have explored the electrochemical oxidation of various dyes using different electrode materials uclm.es. Sonochemical processes can lead to the degradation of dyes through the interaction of dye molecules with free radicals generated during cavitation researchgate.net.

Biodegradation and Bioremediation Strategies

Bioremediation is an environmentally friendly approach that utilizes microorganisms or their enzymes to degrade or detoxify pollutants gsconlinepress.comresearchgate.netsci-hub.se. This process can transform hazardous compounds into less dangerous or harmless substances gsconlinepress.comresearchgate.net. Microorganisms can break down complex organic substances to meet their energy and growth requirements hanyang.ac.kr.

While azo dyes are generally considered non-biodegradable under aerobic conditions ajol.info, anaerobic environments can facilitate the cleavage of the azo bond, leading to the formation of potentially more toxic aromatic amines canada.ca. Bioremediation strategies for dyes often involve the use of specific microbial strains or consortia that possess the enzymatic machinery to degrade these compounds gsconlinepress.comsci-hub.sehanyang.ac.kr. The effectiveness of biodegradation is influenced by environmental conditions that support microbial growth and vitality gsconlinepress.comsci-hub.se. Optimizing parameters is often necessary to enhance the degradation rate gsconlinepress.comsci-hub.se.

Enzymatic Degradation (e.g., Laccase-mediated Processes)

Enzymatic degradation, particularly utilizing oxidoreductases like laccases, presents an eco-friendly approach for the decolorization and detoxification of synthetic dyes. mdpi.comtandfonline.comfrontiersin.org Laccases (EC 1.10.3.2) are multicopper oxidases that catalyze the oxidation of various phenolic and non-phenolic compounds, reducing molecular oxygen to water. oup.comnih.gov Studies have demonstrated the potential of laccase enzymes produced by microorganisms, such as Bacillus sp. strain TR, in the decolorization of acid yellow dyes. researchgate.net For instance, laccase from Bacillus sp. strain TR showed a decolorization efficiency of approximately 76.4% for an acid yellow dye within 96 hours. researchgate.net This enzymatic process can lead to the degradation of the dye molecule, with analyses like Fourier transform infrared spectroscopy (FT-IR) indicating transformations of the -N=N- bond. researchgate.net

Microbial Degradation Pathways and Metabolite Identification

Microbial degradation, employing bacteria, fungi, and algae, offers a cost-effective and environmentally benign method for breaking down complex dye molecules into less toxic metabolites. mdpi.commdpi.com Azo dyes, including this compound, can undergo microbial degradation through enzymatic pathways involving oxidoreductases and azoreductases. mdpi.com Under anaerobic conditions, the degradation of azo dyes typically begins with the reductive cleavage of the azo bond (-N=N-), leading to the formation of colorless aromatic amines. mdpi.commdpi.comcanada.ca Subsequent aerobic processes can further mineralize these aromatic amines. mdpi.comcore.ac.uk While specific microbial degradation pathways and metabolite identification for this compound are not extensively detailed in the provided search results, research on other azo dyes indicates that microbial processes can lead to the formation of various intermediates. researchgate.netresearchgate.netcore.ac.uk Techniques like GC-MS and LC-ESI-MS/MS are employed to identify these degradation products. researchgate.net

Adsorption and Separation Technologies for Removal

Adsorption and separation technologies are widely used for the removal of dyes from wastewater. researchgate.net Adsorption is considered a promising method for non-biodegradable dyes due to its effectiveness and versatility. psu.edursc.org

Adsorption onto Activated Carbon and Other Biosorbents

Activated carbon is a common and effective adsorbent for dye removal due to its high surface area and porous structure. psu.edunih.gov Various low-cost biosorbents, derived from agricultural and industrial byproducts, are also being investigated as alternatives to activated carbon. psu.edursc.orgdeswater.com Examples of biosorbents studied for acid dye removal include spent brewery grains and activated carbon prepared from Euterpe oleracea (açaí) bunches. psu.edursdjournal.org These materials demonstrate the capacity to adsorb acid yellow dyes from aqueous solutions. psu.edursdjournal.orgresearchgate.net The efficiency of adsorption is influenced by factors such as initial pH, contact time, initial dye concentration, and adsorbent dosage. psu.edursdjournal.org

Membrane Filtration and Other Physical Separation Methods

Membrane filtration encompasses various pressure-driven processes like microfiltration, ultrafiltration, nanofiltration, and reverse osmosis, used for separating particles and dissolved solutes from water. google.comdupont.com These methods can be employed for dye removal based on molecular size and other properties. google.comacs.org While the search results discuss membrane separation in general for dye removal and purification processes google.comdupont.comacs.org, specific applications or detailed research on this compound removal using membrane filtration are not prominently featured. Other physical separation methods mentioned in the context of textile wastewater treatment include coagulation/flocculation, sedimentation, flotation, and ion exchange. researchgate.net

Kinetic and Thermodynamic Studies of Degradation and Removal Processes

Kinetic and thermodynamic studies are crucial for understanding the mechanisms and feasibility of dye degradation and removal processes. mdpi.comscienceasia.org These studies help in determining reaction rates, equilibrium behavior, and energy changes associated with the processes. mdpi.comscienceasia.org

Reaction Kinetics Modeling (e.g., Pseudo-First Order, Pseudo-Second Order)

Kinetic studies are essential to elucidate the adsorption or degradation mechanisms. scienceasia.org Commonly used models to describe the kinetics of dye removal include the pseudo-first-order and pseudo-second-order models. psu.edursdjournal.orgmdpi.comscienceasia.org The applicability of these models is typically evaluated by comparing the correlation coefficients (R²) obtained from fitting experimental data. mdpi.comscienceasia.org For the adsorption of acid yellow dyes onto various adsorbents, the pseudo-second-order kinetic model has frequently shown a better fit to experimental data compared to the pseudo-first-order model, suggesting that the adsorption rate may be controlled by a chemisorption process involving valence forces through the sharing or exchange of electrons. psu.edudeswater.comrsdjournal.orgresearchgate.netscienceasia.org However, some studies on other dyes or different adsorbents may find the pseudo-first-order model to be more appropriate. mdpi.com Intraparticle diffusion and film diffusion models are also applied to understand the rate-limiting steps in the adsorption process. deswater.comscienceasia.org

Table 1: Summary of Kinetic Model Fits for Acid Yellow Dye Adsorption (Examples)

| Adsorbent | Dye Type | Preferred Kinetic Model | R² Value Range (if available) | Source |

| Spent Brewery Grains | Acid Yellow (AY17) | Pseudo-Second-Order | Closer to unity | psu.edu |

| Activated Carbon (Euterpe oleracea) | Acid Yellow 17 (AY 17) | Pseudo-Second-Order | Not specified | rsdjournal.org |

| Fish Scales (FS) / CHAp | Acid Blue 121 (AB 121) | Pseudo-Second-Order | Not specified | deswater.com |

| Water Hyacinth Leaf (WHL) | Alizarin Yellow (AY) | Pseudo-Second-Order | Better fit than PFO/IPD | scienceasia.org |

| Pisum Sativum peels AC | Acid Yellow 11 (AY11) | Pseudo-Second-Order | > 0.99 | researchgate.net |

Thermodynamic studies provide information about the energy changes and spontaneity of the adsorption or degradation process. Parameters such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are determined at different temperatures. scienceasia.org These parameters can indicate whether the process is endothermic or exothermic, and whether it is spontaneous. deswater.comscienceasia.org

Thermodynamic Parameters of Adsorption and Degradation

Understanding the thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), is crucial for evaluating the spontaneity and feasibility of adsorption and degradation processes for chemical compounds like this compound. These parameters provide insights into the energy changes and the degree of randomness associated with these processes.

The thermodynamic favorability of a degradation process is indicated by a negative change in Gibbs free energy (ΔG). Enthalpy change (ΔH) reflects the heat absorbed or released during degradation, while entropy change (ΔS) relates to the change in disorder of the system. For many degradation processes, particularly those involving bond breaking, a positive enthalpy change might be expected, while changes in entropy would depend on the complexity of the reactants and products.

Identification and Characterization of Degradation Byproducts

The degradation of azo dyes, including this compound, can occur through various pathways, leading to the formation of intermediate and final byproducts. A key degradation pathway for azo dyes, particularly under anaerobic or reducing conditions, involves the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines researchgate.net.

While specific degradation byproducts of this compound were not explicitly identified and characterized in the reviewed sources, research on the degradation of related azo dyes provides insights into the types of compounds that may be formed. For example, a study on the advanced oxidation of Acid Yellow 11 utilized techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization- Tandem Mass Spectrometry (LC-ESI-MS/MS) to identify degradation intermediates researchgate.net. These analytical techniques are commonly employed to separate, identify, and characterize the complex mixtures of byproducts that can result from dye degradation processes.

Computational Chemistry and Theoretical Modeling of Acid Yellow 121

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, are used to perform computationally driven numerical analyses of molecular systems. acs.org These methods can capture different aspects of underlying physics and are essential for understanding the electronic structure and predicting the reactivity of molecules. acs.orgresearchgate.net

Density Functional Theory (DFT) for Molecular Geometry and Spectroscopic Properties Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of atoms, molecules, and solids. researchgate.netacs.org DFT calculations are frequently employed to determine optimized molecular geometries and predict spectroscopic properties such as vibrational frequencies (IR) and chemical shifts (NMR). iosrjournals.org The accuracy of DFT results depends on the chosen functional and basis set. iosrjournals.orgbiointerfaceresearch.com For instance, studies on other organic molecules have shown good agreement between experimental and theoretical vibrational spectra calculated using DFT methods like B3LYP with various basis sets. iosrjournals.orgbiointerfaceresearch.com Optimized geometrical parameters obtained from DFT calculations can be compared with experimental data, such as X-ray diffraction results, to validate the theoretical models. iosrjournals.orguantwerpen.be

HOMO-LUMO Energy Gap Analysis for Electronic Transitions

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic transitions and chemical reactivity of a molecule. nih.govrsc.org According to frontier molecular orbital theory, the HOMO energy indicates the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. nih.gov The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. nih.govresearchgate.net Studies on other azo dyes and organic molecules have utilized HOMO-LUMO analysis to predict reactivity towards different oxidants and understand intramolecular charge transfer transitions. nih.govrsc.orgacs.org The location of HOMO and LUMO on different parts of a molecule can provide insights into potential reaction sites and charge transfer characteristics. rsc.orgacs.org

In Silico Modeling of Enzyme-Substrate Interactions in Biodegradation

In silico modeling, particularly molecular docking, is a valuable preliminary tool for screening potential enzyme-substrate interactions in biodegradation studies. researchgate.netresearchgate.net Molecular docking can predict the binding affinity and identify the active site residues involved in the interaction between an enzyme and a substrate like Acid Yellow 121. researchgate.netresearchgate.net A study on the biodegradation of "Acid Yellow" (which could refer to this compound or a related compound) using laccase from Bacillus sp. strain TR employed in silico studies to prove enzyme-substrate interactions, showing a binding score of -27.435 kJ/mol. researchgate.net This suggests that in silico methods can provide valuable information about how enzymes might interact with this compound during biodegradation processes. These computational predictions can then be correlated with experimental studies to validate the findings. researchgate.net

Prediction of Degradation Pathways and Intermediate Species

Computational methods can aid in predicting potential degradation pathways and identifying intermediate species formed during the breakdown of complex organic molecules like azo dyes. nih.govrsc.orgacs.org While specific computational predictions for this compound's degradation pathways are not detailed in the search results, studies on the degradation of other azo dyes using advanced oxidation processes have utilized techniques like GC-MS and LC-ESI-MS/MS to identify intermediate and final degradation products. researchgate.netjwent.net Computational chemistry, in conjunction with experimental analysis, can help elucidate the mechanisms of degradation and predict the structures of transient intermediate species. nih.govrsc.orgacs.org Understanding these pathways is crucial for evaluating the environmental fate and potential toxicity of degradation products.

Research Applications of Acid Yellow 121 in Synthetic Chemistry and Materials Science

Utilization as a Reagent in Complex Organic Synthesis

Acid Yellow 121 has been utilized in the synthesis of various organic compounds, facilitating complex chemical reactions. While the specific details of its role as a direct reagent in complex organic synthesis are not extensively detailed in the provided search results, its structure, containing an azo group and being a metal complex, suggests potential reactivity. Azo compounds can participate in various organic transformations, such as reductions and additions. The metal complexation could also influence catalytic properties or act as a template in certain synthetic routes. The synthesis of AY121 itself involves key organic reactions like diazotization and coupling, fundamental to organic synthesis.

Exploration in Functional Materials Development

The properties of this compound, including its color-changing characteristics in different pH environments and its ability to interact with various molecules, suggest potential for exploration in functional materials development. While direct research specifically on AY121 in functional materials development is not explicitly detailed, related azo dyes and metal complexes are investigated for such purposes. For instance, azobenzene (B91143) molecules, which share the azo (–N=N–) chromophore with AY121, are being studied for producing functional architectures and integrating into hybrid multifunctional materials due to their photoswitching properties. unibo.it The interaction of dyes with polymers, such as polyelectrolytes, is also a significant area of research for developing materials with modified physical and chemical properties. mdpi.com The anionic groups and metal complex in AY121 could facilitate interactions with polymers or other materials, potentially leading to the development of new functional materials with tailored optical or chemical properties.

Advanced Dyeing Mechanisms and Interactions with Substrates

This compound, as an acid dye, interacts with substrates, particularly protein and polyamide fibers, through specific mechanisms in acidic dye baths. mdpi.com These interactions primarily involve ionic bonds formed between the protonated amino groups of the fiber and the anionic groups (sulfonic acid and carboxylic acid) of the dye. mdpi.com Hydrogen bonding and Van der Waals forces may also contribute to the interaction. mdpi.com

Research into dye-substrate interactions is crucial for understanding dyeing efficiency, colorfastness, and environmental concerns related to dye removal from wastewater. pcbiochemres.compcbiochemres.com Studies involving acid dyes highlight the importance of factors such as pH, temperature, dye concentration, and the nature of the fiber in the dyeing process. mdpi.com The interaction between dyes and surfactants in micellar environments is also investigated to understand solubilization processes, which are relevant for dyeing and wastewater treatment. pcbiochemres.compcbiochemres.com For example, studies on other anionic dyes like Acid Yellow 23 (AY23) in the presence of surfactants have explored binding constants, partition coefficients, and the thermodynamics of solubilization, providing insights into how these dyes interact within complex systems. pcbiochemres.compcbiochemres.com AY121's anionic nature and chromium complex structure would influence its specific interactions with different substrates and its behavior in dyeing baths.

Future Research Directions and Emerging Trends for Acid Yellow 121

Development of Green Synthesis Methodologies

The traditional synthesis of azo dyes, including Acid Yellow 121, often involves harsh chemicals and generates significant wastewater. Future research is directed towards developing greener synthetic routes to minimize environmental impact. This includes exploring alternative reaction conditions, catalysts, and solvents that are less toxic and more sustainable. The concept of green synthesis in chemistry aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net While specific green synthesis methods for this compound are not extensively detailed in the search results, the broader field of dye synthesis is moving towards more environmentally friendly processes, such as using heterogeneous catalysts or microwave-assisted reactions, which could potentially be applied to this compound. researchgate.netnih.gov

Advanced Hybrid Remediation Technologies

This compound, like other textile dyes, poses an environmental challenge due to its presence in wastewater. mdpi.com Advanced remediation technologies, particularly hybrid approaches, are an active area of research for effectively removing such dyes from water. These technologies combine multiple treatment methods to leverage their synergistic effects and overcome the limitations of individual processes. Examples of hybrid remediation strategies being explored for dye removal include the integration of adsorption with photocatalysis, or biological methods with physical or chemical treatments. deswater.comresearchgate.netjabonline.in Studies on the removal of other acid yellow dyes, such as Acid Yellow 11 and Acid Yellow 17, using novel modified biochars and advanced oxidation processes like ozonation and UV-assisted ozonation demonstrate the potential of such hybrid systems for treating acid dye-containing wastewater. deswater.comresearchgate.netaku.edu.trresearchgate.netresearchgate.net Research on Acid Yellow dye removal using hybrid composite materials, such as Cu/TiO2-calcinized white stone powder, has shown high removal efficiencies. deswater.com

Data on Hybrid Remediation Efficiency for Acid Yellow Dyes (Examples from related research):

| Dye | Method | Removal Efficiency (%) | Reference |

| Acid Yellow dye | Cu/TiO2-CWSP composite (Hybrid Adsorption/Photocatalysis) | ~99.19 | deswater.com |

| Acid Yellow 11 | Ozonation (O3) | >99 (within 20 min) | researchgate.net |

| Acid Yellow 11 | UV-assisted Ozonation (O3/UV) | Slightly less efficient than O3 alone | researchgate.net |

| Acid Yellow 11 | Modified biochar from watermelon peels | Effective adsorption | deswater.comresearchgate.net |

These examples, while not exclusively focused on this compound, indicate the types of advanced hybrid approaches that are being investigated for the remediation of acid dyes.

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling for Properties and Degradation

Exploration of Novel Research Applications in Non-Prohibited Domains

While this compound has traditional uses in textiles and leather, future research may explore novel applications in domains where its use is not restricted. The search results indicate that some azo dyes have been investigated for applications beyond traditional coloring, such as in diagnostic and therapeutic applications due to their interaction with biological systems, or in photogalvanic cells for solar energy conversion. rsc.org Although these examples refer to other dyes (e.g., Metanil Yellow), they highlight the potential for exploring new functionalities of azo dyes like this compound. Research could focus on the specific chemical and physical properties of this compound, such as its chromium complex structure and azo group reactivity, to identify potential uses in areas like sensing, material science, or specific chemical reactions, provided these applications fall within non-prohibited domains. wikipedia.org

Q & A

Q. What are the critical physicochemical properties of Acid Yellow 121 that influence its stability and solubility in aqueous systems?

this compound (C₃₄H₂₅CrN₈O₆) is a chromium-containing azo dye with limited water solubility, which necessitates careful solvent selection for experimental setups. Its stability under varying pH and temperature conditions can be assessed using UV-Vis spectroscopy to monitor chromophore degradation. Heavy metal content (≤20 mg/kg Pb, ≤3 mg/kg As) must be verified via inductively coupled plasma mass spectrometry (ICP-MS) following GB/T 30799 and GB/T 30797 standards .

Q. What standardized methodologies are recommended for synthesizing and purifying this compound in laboratory settings?

Synthesis protocols require ≥85% active ingredient purity, achieved through controlled diazotization and coupling reactions. Post-synthesis purification involves recrystallization in ethanol-water mixtures, followed by vacuum filtration. Purity validation should combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to confirm molecular integrity and exclude byproducts .

Q. How can researchers ensure compliance with safety and environmental regulations when handling this compound?

The compound’s GHS classification (Rev.10) mandates strict handling protocols: use fume hoods to avoid inhalation of combustion byproducts (e.g., CO, NOₓ), and employ biodegradability testing per OECD 301 guidelines to assess aquatic toxicity. Waste disposal must adhere to local regulations for chromium-containing compounds .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported photostability data for this compound under UV exposure?

Discrepancies in photodegradation rates may arise from variations in light intensity, solvent polarity, or trace metal impurities. Researchers should replicate studies using calibrated UV sources (e.g., 254 nm, 30 W/m²) and control solvent purity via gas chromatography (GC). Statistical analysis (e.g., ANOVA) of triplicate datasets can identify outliers and validate reproducibility .

Q. How does the chromium center in this compound influence its electrochemical behavior, and what techniques characterize this interaction?

Cyclic voltammetry (CV) and X-ray absorption spectroscopy (XAS) can elucidate redox mechanisms involving the Cr³⁺ core. For instance, CV scans in acetonitrile at 100 mV/s reveal reduction peaks near −0.5 V vs. Ag/AgCl, correlating with Cr³⁺ → Cr²⁺ transitions. Coupling with density functional theory (DFT) simulations enhances mechanistic interpretations .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in ecotoxicological studies of this compound?

Nonlinear regression models (e.g., Hill equation) quantify EC₅₀ values in algal growth inhibition assays. Bootstrap resampling (1,000 iterations) improves confidence intervals, while principal component analysis (PCA) identifies synergistic effects with co-pollutants like heavy metals .

Methodological Guidance

Q. How should researchers design experiments to differentiate between adsorption and biodegradation mechanisms in environmental fate studies?

Use isotope-labeled this compound (e.g., ¹³C-tagged) in batch reactors with activated sludge. Monitor isotopic enrichment via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish adsorption (surface-bound) from metabolic breakdown (¹³CO₂ release) .

Q. What validation criteria are essential for chromatographic quantification of this compound in complex matrices (e.g., wastewater)?

Validate HPLC methods per ICH Q2(R1):

- Linearity : R² ≥0.99 over 1–100 ppm.

- Recovery : 95–105% in spiked samples.

- Limit of detection (LOD) : ≤0.1 ppm via signal-to-noise (S/N) ≥3. Include internal standards (e.g., Acid Red 27) to correct matrix effects .

Data Presentation and Reproducibility

Q. How can researchers optimize figures and tables to communicate spectral data for this compound effectively?

- Figures : Overlay UV-Vis spectra at varying pH (300–700 nm) with distinct colors for clarity. Annotate λ_max (e.g., 425 nm) and isosbestic points.

- Tables : Report extinction coefficients (ε) with ±5% error margins. Follow the "acid test" for clarity: Ensure standalone interpretability without referencing the text .

Q. What supplementary materials are critical for ensuring experimental reproducibility in publications?

Provide:

- Raw NMR/MS spectra (as .cif or .mzML files).

- Detailed synthetic protocols (molar ratios, reaction times).

- Code for statistical analyses (e.g., R/Python scripts).

Avoid embedding peripheral data in response letters to reviewers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.